molecular formula C21H20O4 B328385 2-{[4-(BUTAN-2-YLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE

2-{[4-(BUTAN-2-YLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE

Cat. No.: B328385
M. Wt: 336.4 g/mol
InChI Key: VISAXFSFKOPNLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(BUTAN-2-YLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a sec-butoxy group, a methoxy group, and an indene-dione core, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(BUTAN-2-YLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE typically involves the condensation of 4-sec-butoxy-3-methoxybenzaldehyde with 1H-indene-1,3(2H)-dione under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as piperidine or pyridine to facilitate the formation of the benzylidene linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvent extraction, recrystallization, and chromatographic techniques are commonly employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(BUTAN-2-YLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: The methoxy and sec-butoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and hydrocarbons.

    Substitution: Substituted derivatives with modified functional groups.

Scientific Research Applications

2-{[4-(BUTAN-2-YLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[4-(BUTAN-2-YLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-sec-butoxy-3-methoxybenzylidene)-1,3-thiazolo[3,2-a]benzimidazol-3(2H)-one
  • 2-(4-sec-butoxy-3-methoxybenzylidene)-1,3-thiazolo[3,2-a]benzimidazol-3(2H)-one

Uniqueness

2-{[4-(BUTAN-2-YLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is unique due to its specific combination of functional groups and its indene-dione core. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H20O4

Molecular Weight

336.4 g/mol

IUPAC Name

2-[(4-butan-2-yloxy-3-methoxyphenyl)methylidene]indene-1,3-dione

InChI

InChI=1S/C21H20O4/c1-4-13(2)25-18-10-9-14(12-19(18)24-3)11-17-20(22)15-7-5-6-8-16(15)21(17)23/h5-13H,4H2,1-3H3

InChI Key

VISAXFSFKOPNLD-UHFFFAOYSA-N

SMILES

CCC(C)OC1=C(C=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O)OC

Canonical SMILES

CCC(C)OC1=C(C=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O)OC

Origin of Product

United States

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